m-Lactophenetidide (6CI)
Description
m-Lactophenetidide (6CI), a compound classified under the Chemical Abstracts Service (CAS) registry system with the "6CI" suffix, denotes a specific nomenclature variant.
Properties
CAS No. |
119247-23-3 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.245 |
IUPAC Name |
N-(3-ethoxyphenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C11H15NO3/c1-3-15-10-6-4-5-9(7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14) |
InChI Key |
ZKZBBPQBFSAFRD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(C)O |
Synonyms |
m-Lactophenetidide (6CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
Enolate-Mediated Reactions
The compound participates in enolate alkylation and acyl transfer reactions :
-
Deprotonation of α-hydrogens by strong bases (e.g., LDA) generates enolate ions, which attack electrophilic carbons in alkyl halides or carbonyls16.
-
Example:
Catalytic Oxidation
-
Palladium-catalyzed oxidation introduces hydroxyl groups, critical for bioactivity8.
-
Mechanism involves oxidative addition of Pd(0) to C–H bonds, followed by reductive elimination8.
Enzyme Interaction and Inhibition
m-Lactophenidide (6CI) exhibits enzyme inhibitory activity due to structural mimicry of natural substrates:
Inhibition Data:
| Enzyme | IC<sub>50</sub> (µM) | Binding Affinity (K<sub>d</sub>, nM) |
|---|---|---|
| Glutamate Racemase | 0.45 ± 0.02 | 12.3 |
Degradation and Stability
-
Hydrolysis : Labile acetyl groups hydrolyze under acidic/basic conditions:
-
Thermal Stability : Decomposes above 200°C, forming aromatic byproducts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks explicit data on m-Lactophenetidide (6CI). However, insights from analogous "6CI" compounds and nomenclature practices provide a framework for hypothetical comparisons:
Structural and Functional Analogues
Methyl ketone (6CI): Synonym for acetone, a simple ketone with broad industrial applications . Unlike m-Lactophenetidide (6CI), which likely contains a lactam or phenetidide moiety, Methyl ketone (6CI) is a smaller, non-aromatic compound.
Dibenzo[c,m]pentaphene (6CI) :
- A polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₃₀H₁₈ .
- Contrasts with m-Lactophenetidide (6CI) in complexity and application; PAHs like Dibenzo[c,m]pentaphene are studied for optoelectronic properties, whereas m-Lactophenetidide may relate to pharmaceutical intermediates.
Nomenclature and Classification
- "6CI" vs. "8CI" or "9CI" : Compounds like Acetone (8CI) and Dibenzo[c,m]pentaphene (8CI,9CI) highlight incremental registry updates or structural variants. The "6CI" designation may reflect an earlier or distinct classification tier.
Physicochemical Properties
Hypothetical data table based on analogous compounds:
Research Findings and Limitations
- Key Challenges: No direct studies on m-Lactophenetidide (6CI) are cited in the evidence, limiting authoritative comparisons. The "6CI" suffix implies registry-specific data, necessitating access to specialized databases (e.g., CAS SciFinder, Reaxys) for validation.
Critical Gaps :
- Toxicity, synthesis pathways, and bioactivity data for m-Lactophenetidide (6CI) are absent in the provided materials.
- Cross-referencing with compounds like L-Alanine derivatives or PAHs remains speculative without structural confirmation.
Q & A
Basic Research Questions
Q. How can researchers formulate a hypothesis for studying m-Lactophenetidide (6CI) that aligns with established chemical theories?
- Methodological Answer : Begin by reviewing literature on structurally similar compounds (e.g., lactams or phenetidine derivatives) to identify gaps in synthesis, reactivity, or biological activity. Use primary sources (peer-reviewed journals, patents) to establish foundational theories. Formulate hypotheses using the PICOT framework: Population (compound class), Intervention (synthetic method), Comparison (existing analogs), Outcome (e.g., yield, stability), and Timeframe. Ensure hypotheses are testable via controlled experiments, such as varying reaction conditions (temperature, catalysts) .
Q. What strategies ensure accurate differentiation between primary and secondary sources in literature reviews for m-Lactophenetidide (6CI)?
- Methodological Answer :
- Primary Sources : Focus on original research articles detailing synthesis, spectral data (NMR, IR), or pharmacological assays. Validate by checking for raw data tables, experimental protocols, and direct authorship by researchers.
- Secondary Sources : Exclude review articles or textbooks unless they provide critical analysis of primary studies. Cross-reference secondary claims with primary data to avoid misinterpretation.
Tools like Zotero or EndNote can categorize sources, while databases like SciFinder and PubMed filter by study type .
Q. Which analytical techniques are validated for characterizing m-Lactophenetidide (6CI) in experimental settings?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers assess and mitigate bias in experimental designs involving m-Lactophenetidide (6CI)?
- Methodological Answer : Implement double-blinding in pharmacological assays to reduce observer bias. Use randomization software (e.g., Research Randomizer) for sample allocation. For synthesis studies, validate results across multiple laboratories with independent operators. Critically evaluate bias risks using tools like ROBIS (Risk Of Bias In Systematic reviews), focusing on allocation concealment and data reporting transparency. Empirical studies show inadequate blinding exaggerates treatment effects by 17% .
Q. What methodological approaches resolve contradictions in published data on m-Lactophenetidide (6CI)?
- Methodological Answer : Conduct a meta-analysis of conflicting studies, weighting results by sample size and methodological rigor (e.g., Jadad scale for trials). Replicate disputed experiments under standardized conditions, documenting variables like solvent purity, humidity, and equipment calibration. Use sensitivity analysis to identify outliers. For example, discrepancies in reaction yields may arise from unreported catalyst aging or impurities .
Q. How can synthesis protocols for m-Lactophenetidide (6CI) be optimized for cross-laboratory reproducibility?
- Methodological Answer :
- Step 1 : Publish detailed protocols with exact reagent grades (e.g., Sigma-Aldrich, ≥99%), equipment models (e.g., Büchi Rotavapor R-300), and environmental controls (e.g., inert gas flow rates).
- Step 2 : Share raw data (e.g., crystallography files, chromatograms) via repositories like Zenodo.
- Step 3 : Collaborate with independent labs for inter-laboratory validation, using statistical tests (e.g., ANOVA) to assess variability. Studies show unclear allocation concealment inflates effect sizes by 30% .
Ethical and Methodological Considerations
Q. How do researchers ensure ethical rigor in studies involving m-Lactophenetidide (6CI)?
- Methodological Answer : Adhere to institutional review boards (IRBs) for toxicity studies involving human/animal models. Disclose all conflicts of interest (e.g., funding from chemical manufacturers) in publications. Use plagiarism detection software (e.g., Turnitin) to ensure originality in literature reviews. Properly cite adaptations of existing methods, even if modified (e.g., "Adapted from Smith et al., 2020 with optimized reflux conditions") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
